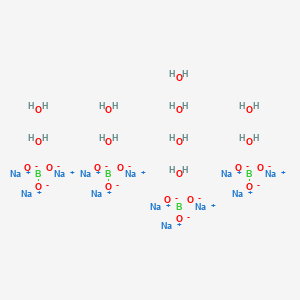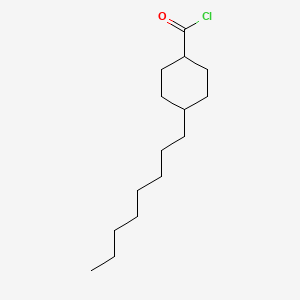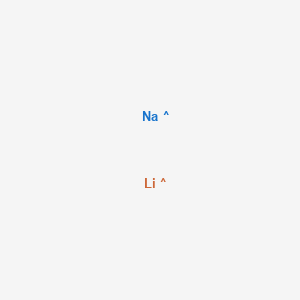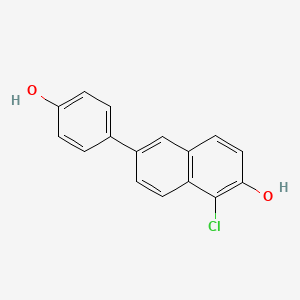
1-Chloro-6-(4-hydroxyphenyl)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Ihr IUPAC-Name ist Methanon, (4-chlorphenyl)(4-hydroxyphenyl)- .
- Die Verbindung besteht aus einem Naphthalinring, der mit einer Chlorphenylgruppe und einer Hydroxyphenylgruppe substituiert ist.
- Es ist ein weißes bis hellgelbes kristallines Pulver.
1-CHLOR-6-(4-HYDROXYPHENYL)-2-NAPHTHOL: ist eine chemische Verbindung mit der Molekülformel .
Vorbereitungsmethoden
Synthesewege: Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Chlorbenzoylchlorid mit 4-Hydroxybenzaldehyd.
Reaktionsbedingungen: Die Reaktion findet typischerweise in einem organischen Lösungsmittel (wie Dichlormethan) mit einer Base (wie Triethylamin) als Katalysator statt.
Industrielle Produktion: Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Prinzipien.
Analyse Chemischer Reaktionen
Reaktionen: Die Verbindung kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die Produkte hängen von den spezifischen Reaktionsbedingungen ab, können aber Derivate der Verbindung umfassen.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein in der organischen Synthese verwendet.
Biologie: Untersucht auf potenzielle biologische Aktivitäten.
Medizin: Auf pharmakologische Eigenschaften untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien eingesetzt.
Wirkmechanismus
- Der Wirkmechanismus der Verbindung variiert je nach Anwendung.
- In biologischen Systemen kann sie mit bestimmten Rezeptoren oder Enzymen interagieren.
- Weitere Forschung ist erforderlich, um genaue molekulare Zielstrukturen und Signalwege zu klären.
Wirkmechanismus
- The compound’s mechanism of action varies based on its application.
- In biological systems, it may interact with specific receptors or enzymes.
- Further research is needed to elucidate precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere Benzophenonderivate, wie z. B. Ethanon, 1-(5-chlor-2-hydroxyphenyl)- , weisen strukturelle Ähnlichkeiten auf.
Einzigartigkeit: Die spezifische Anordnung der Chlorphenyl- und Hydroxyphenylgruppen unterscheidet sie von verwandten Verbindungen.
Denken Sie daran, dass diese Informationen auf verfügbaren Daten basieren und weitere Untersuchungen zusätzliche Erkenntnisse liefern können.
Eigenschaften
Molekularformel |
C16H11ClO2 |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
1-chloro-6-(4-hydroxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H11ClO2/c17-16-14-7-3-11(9-12(14)4-8-15(16)19)10-1-5-13(18)6-2-10/h1-9,18-19H |
InChI-Schlüssel |
YHEHVRSGKUYDON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C(=C(C=C3)O)Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chlorothieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B8499814.png)

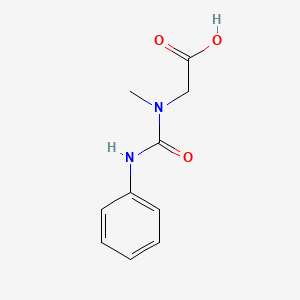
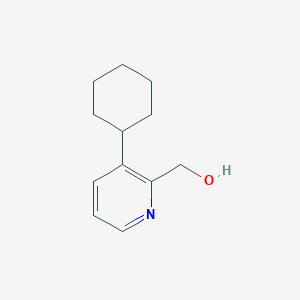
![1-Aminopyrazolo[1,5-c]quinazoline](/img/structure/B8499841.png)
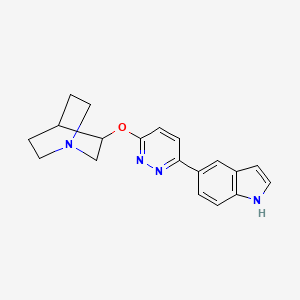
![N-(3-[chloroacetamido]propyl)imidazole](/img/structure/B8499856.png)
